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molecular formula C4H7FO2 B1581243 Ethyl fluoroacetate CAS No. 459-72-3

Ethyl fluoroacetate

Cat. No. B1581243
M. Wt: 106.1 g/mol
InChI Key: VCYZVXRKYPKDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530652B2

Procedure details

Sodium hydride (60%, 5.0 g, 125 mmol) was washed with hexane to remove the mineral oil and dried, then suspended in THF (50 mL) and cooled to 0° C. Ethyl fluoroacetate (13.30 g, 125 mmol) and ethyl formate (15.14 mL, 187 mmol) were mixed together and added to the stirring suspension. The reaction was slowly warmed to ambient temperature and stirred 3 days. The solvent was removed. A mixture of acetamidine hydrochloride (11.81 g, 125 mmol), sodium ethoxide (8.86 g, 125 mmol), and ethanol (60 mL) were added to the reaction followed by refluxing overnight. The ethanol was removed under reduced pressure. The residue was dissolved in a minimum of water and acidified to pH=6 with concentrated HCl. The crude products were then extracted by salting out from the aqueous phase and washing exhaustively with 4:1 CHCl3/isopropanol. The combined organic phases were dried (MgSO4) and evaporated. The crude solid was purified by silica gel chromatography eluting with 5-90% EtOAc/hexane to give 5-Fluoro-2-methylpyrimidin-4(3H)-one (44a, 0.95 g, 6%) as a white solid. Rf=0.08 (75% EtOAc/hexane). 1H NMR (400 MHz, DMSO-d6): δ 2.25 (d, J=1.0 Hz, 3H), 7.93 (d, J=3.8 Hz, 1H), 12.95 (br, 1H). LCMS 129.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
15.14 mL
Type
reactant
Reaction Step Two
Quantity
11.81 g
Type
reactant
Reaction Step Three
Quantity
8.86 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][CH2:4][C:5]([O:7]CC)=O.[CH:10](OCC)=O.Cl.[C:16]([NH2:19])(=[NH:18])[CH3:17].[O-]CC.[Na+]>CCCCCC.C(O)C>[F:3][C:4]1[C:5](=[O:7])[NH:18][C:16]([CH3:17])=[N:19][CH:10]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
FCC(=O)OCC
Name
Quantity
15.14 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
11.81 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
8.86 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
added to the stirring suspension
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
were added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimum of water
EXTRACTION
Type
EXTRACTION
Details
The crude products were then extracted
WASH
Type
WASH
Details
washing exhaustively with 4:1 CHCl3/isopropanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5-90% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C(NC(=NC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 5.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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